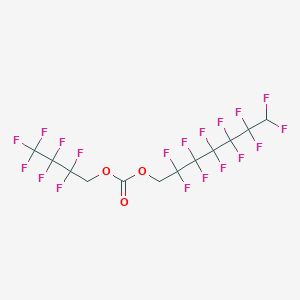
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of 1H,1H,7H-Perfluoroheptyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water or aqueous bases, the carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: The compound is used in the modification of biomolecules to enhance their stability and hydrophobicity. It is also employed in the development of fluorinated probes for imaging applications.
Medicine: In the pharmaceutical industry, it is used to modify drug molecules to improve their bioavailability and stability. It is also explored for use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is primarily based on its ability to interact with other molecules through hydrophobic interactions and hydrogen bonding. The presence of multiple fluorine atoms increases the compound’s hydrophobicity, allowing it to form stable interactions with hydrophobic surfaces and molecules. This property is particularly useful in applications where water repellency and chemical resistance are desired .
Vergleich Mit ähnlichen Verbindungen
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be compared with other similar fluorinated compounds, such as:
1H,1H,7H-Dodecafluoroheptyl methacrylate: This compound is used in the synthesis of fluorinated polymers and has similar hydrophobic properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis, it shares similar chemical stability and hydrophobicity.
1H,1H,7H-Perfluoroheptyl methacrylate: Known for its use in coatings and adhesives, this compound also exhibits excellent chemical resistance and low surface energy.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C12H5F19O3 |
|---|---|
Molekulargewicht |
558.13 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C12H5F19O3/c13-3(14)7(19,20)10(25,26)11(27,28)8(21,22)5(15,16)1-33-4(32)34-2-6(17,18)9(23,24)12(29,30)31/h3H,1-2H2 |
InChI-Schlüssel |
QWUOOPDUNZJVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
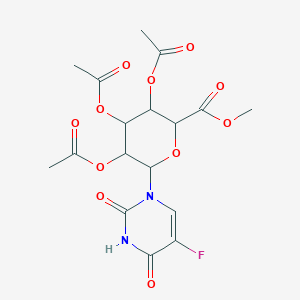


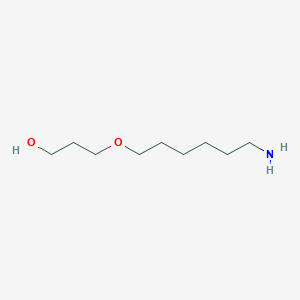
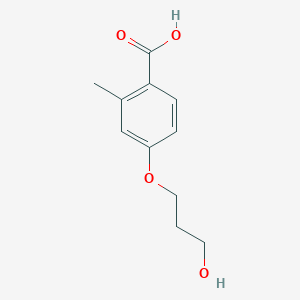

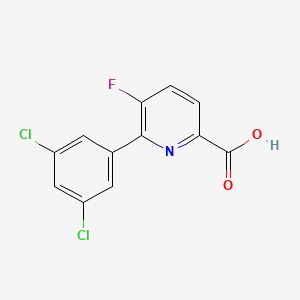
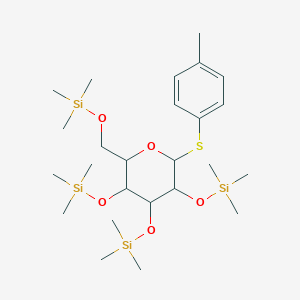
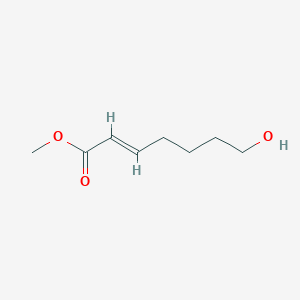
![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)


